D-2-Cyanophenylalanine

説明

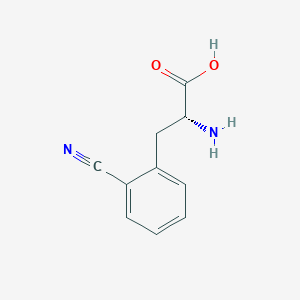

D-2-Cyanophenylalanine is an organic compound with the chemical formula C9H9NO2 It is a derivative of phenylalanine, an essential amino acid, where a cyano group is attached to the ortho position of the benzene ring

作用機序

Target of Action

D-2-Cyanophenylalanine, also known as 2-Cyano-D-phenylalanine, is a derivative of the essential aromatic amino acid, phenylalanine . Phenylalanine is a precursor of several important molecules such as melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . The primary targets of this compound are likely to be similar to those of phenylalanine, including enzymes like Kynurenine–oxoglutarate transaminase 1 and Corticoliberin .

Mode of Action

It’s known that the cyanophenylalanine derivatives have been used as internal spectroscopic probes to study the binding of an inhalational anesthetic to a model membrane protein . The interaction between the anesthetic and the protein indirectly impacts the probes, changing the protein’s electrostatic local environment around the probes .

Biochemical Pathways

This compound is likely involved in the same biochemical pathways as phenylalanine. Phenylalanine is part of the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds

Pharmacokinetics

It’s known that the compound has a molecular weight of 1902 , which could influence its bioavailability and pharmacokinetic profile.

Result of Action

Studies have shown that cyanophenylalanine derivatives can be used as spectroscopic probes to study protein-anesthetic interactions , suggesting that they may have potential applications in studying protein dynamics and conformation.

生化学分析

Biochemical Properties

D-2-Cyanophenylalanine has intrinsic photophysical properties that are useful for studies of protein structure and dynamics . It can be incorporated into a single peptide chain, either individually or in tandem with other amino acids like tryptophan or tyrosine, to obtain information about peptide structure and dynamics . The fluorescence quantum yields of this compound are on the same scale as commonly used fluorophores in peptides and proteins, such as tyrosine and tryptophan .

Cellular Effects

The fluorescence emission of this compound can report the local solvent environment via changes in fluorescence emission intensity as a result of hydrogen bonding and/or hydration . This makes this compound a useful fluorescent probe of protein structural change at residue-specific resolution .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with other biomolecules. For example, it can be paired with either 4-cyanophenylalanine or tryptophan to capture distances in peptide structure through Förster resonance energy transfer . A decrease in the quantum yield is also observed in basic environments due to photoinduced electron transfer from a deprotonated amine in the free this compound species .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the spectroscopic properties of these chromophores can report the local solvent environment via changes in fluorescence emission intensity as a result of hydrogen bonding and/or hydration .

Metabolic Pathways

This compound, being a derivative of phenylalanine, may be involved in the phenylalanine metabolism pathway

Transport and Distribution

It is known that amino acids are generally transported across cell membranes by specific transport proteins .

Subcellular Localization

It is known that the localization of amino acids within cells can be influenced by various factors, including targeting signals and post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of D-2-Cyanophenylalanine typically involves the introduction of a cyano group to the phenylalanine structure. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide. Another approach is the Sandmeyer reaction, where an amino group is replaced by a cyano group using copper(I) cyanide.

Industrial Production Methods: Industrial production of this compound may involve large-scale Strecker or Sandmeyer reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the cyano group can be converted to a carboxylic acid group.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Sodium azide or other nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: 2-Carboxyphenylalanine.

Reduction: 2-Aminophenylalanine.

Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.

科学的研究の応用

D-2-Cyanophenylalanine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Incorporated into peptides and proteins to study their structure and dynamics using spectroscopic techniques.

Medicine: Potential use in drug design and development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

類似化合物との比較

- 2-Cyanophenylalanine

- 3-Cyanophenylalanine

- 4-Cyanophenylalanine

Comparison: D-2-Cyanophenylalanine is unique due to the position of the cyano group on the benzene ring, which can influence its chemical reactivity and spectroscopic properties. Compared to its meta and para isomers, this compound may exhibit different absorption and emission profiles, making it a valuable tool for specific applications in protein structure and dynamics studies .

生物活性

D-2-Cyanophenylalanine (D-2-CN-Phe) is an unnatural amino acid that has garnered attention for its unique properties and potential applications in biological research. This article explores its biological activity, including its role in protein studies, interactions with biological membranes, and implications for therapeutic applications.

This compound is a derivative of phenylalanine, characterized by the presence of a cyano group at the 2-position of the phenyl ring. This modification enhances its fluorescent properties, making it a valuable tool in biochemical studies. Its incorporation into peptides and proteins allows researchers to investigate structural dynamics and interactions at a molecular level.

1. Fluorescent Properties

D-2-CN-Phe exhibits strong fluorescence, which can be utilized to monitor protein conformational changes and interactions. The fluorescence intensity is sensitive to the local environment, allowing for real-time tracking of molecular interactions in live cells. Studies have demonstrated that D-2-CN-Phe can serve as an effective probe for studying protein folding and dynamics due to its solvatochromic properties .

2. Protein Folding and Stability

Research indicates that the incorporation of D-2-CN-Phe into peptides can influence their folding patterns and stability. For instance, studies comparing peptides with natural phenylalanine versus those containing D-2-CN-Phe have shown differences in oligomerization and membrane interaction capabilities. Specifically, peptides modified with D-2-CN-Phe were observed to form stable oligomers that interact differently with lipid membranes compared to their unmodified counterparts .

3. Membrane Interaction

The interaction of D-2-CN-Phe-containing peptides with biological membranes has been extensively studied. It has been found that these peptides can form channels within lipid bilayers, facilitating the permeabilization of bacterial membranes. This property is particularly relevant in the context of antimicrobial peptides (AMPs), where D-2-CN-Phe enhances the peptide's ability to disrupt bacterial cell membranes, leading to increased antibacterial activity .

Case Study 1: Antimicrobial Peptide LL-37

A study focused on the antimicrobial peptide LL-37 incorporated D-2-CN-Phe to investigate its structural and functional characteristics. The results indicated that the incorporation of D-2-CN-Phe did not significantly alter the antimicrobial efficacy of LL-37 against E. coli but provided insights into its oligomerization behavior and membrane interaction dynamics .

Table 1: Comparison of Antimicrobial Activity

| Peptide | Modification | MIC (μg/mL) | Membrane Interaction Type |

|---|---|---|---|

| LL-37 | None | 5 | Toroidal pores |

| LL-37 + D-2-CN-Phe | This compound | 5 | Discreet channels |

Case Study 2: Protein Folding Dynamics

In another investigation, D-2-CN-Phe was used to study the folding dynamics of a small single-domain protein. The incorporation of this fluorescent amino acid allowed researchers to monitor conformational changes in real-time using fluorescence spectroscopy. The findings revealed that D-2-CN-Phe could effectively report on local environmental changes during protein folding processes .

特性

IUPAC Name |

(2R)-2-amino-3-(2-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDHPLVCNWBKJN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426572 | |

| Record name | D-2-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263396-41-4 | |

| Record name | 2-Cyano-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263396-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-2-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。